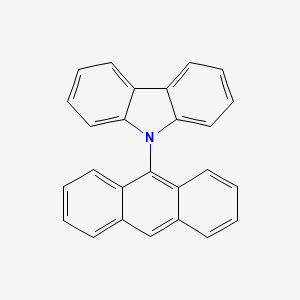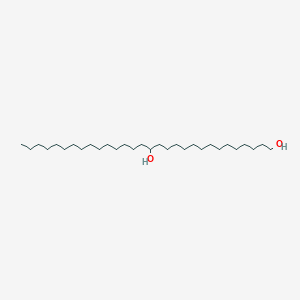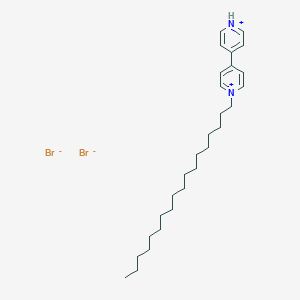![molecular formula C15H25N3O3 B14423393 N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea CAS No. 85707-99-9](/img/structure/B14423393.png)
N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, and two hydroxyethyl groups attached to a urea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-(diethylamino)aniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to yield the desired urea derivative . The reaction is carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is minimized to reduce environmental impact.
化学反応の分析
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
作用機序
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-[4-(Diethylamino)phenyl]-N’-ethylthiourea
Uniqueness
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its versatility in various applications, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
85707-99-9 |
|---|---|
分子式 |
C15H25N3O3 |
分子量 |
295.38 g/mol |
IUPAC名 |
3-[4-(diethylamino)phenyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C15H25N3O3/c1-3-17(4-2)14-7-5-13(6-8-14)16-15(21)18(9-11-19)10-12-20/h5-8,19-20H,3-4,9-12H2,1-2H3,(H,16,21) |
InChIキー |
GYGDBTOPNDGPBW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


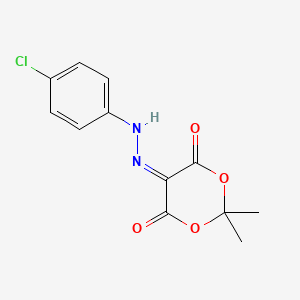
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
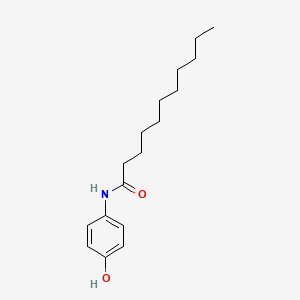
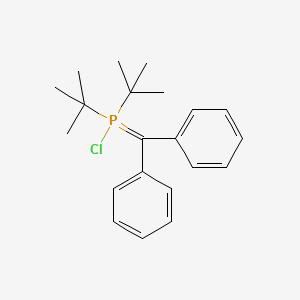
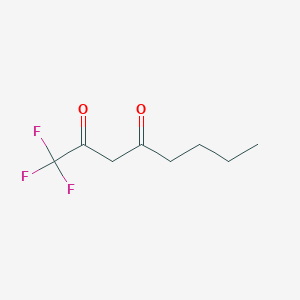
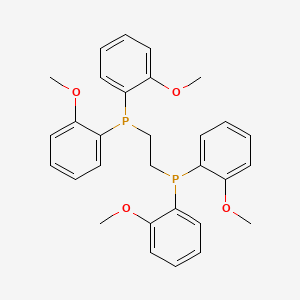
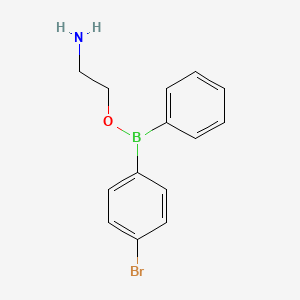
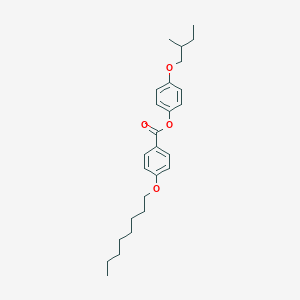
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
